2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-iodo-6-methoxyphenoxy)ethanol
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Overview
Description
4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyethoxy group, an iodine atom, a methoxy group, a bromophenyl group, and a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE typically involves multiple steps. One common method includes the condensation reaction between 4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE and 1-(4-BROMOPHENYL)HYDRAZONE under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form amines.
Substitution: The iodine and bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the hydrazone linkage can produce amines .
Scientific Research Applications
4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE: Shares a similar structure but lacks the hydrazone linkage.
1-(4-BROMOPHENYL)HYDRAZONE: Contains the hydrazone linkage but lacks the hydroxyethoxy, iodine, and methoxy groups.
Uniqueness
4-(2-HYDROXYETHOXY)-3-IODO-5-METHOXYBENZALDEHYDE 1-(4-BROMOPHENYL)HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16BrIN2O3 |
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Molecular Weight |
491.12 g/mol |
IUPAC Name |
2-[4-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-2-iodo-6-methoxyphenoxy]ethanol |
InChI |
InChI=1S/C16H16BrIN2O3/c1-22-15-9-11(8-14(18)16(15)23-7-6-21)10-19-20-13-4-2-12(17)3-5-13/h2-5,8-10,20-21H,6-7H2,1H3/b19-10+ |
InChI Key |
QXUYDTXEDVEHSI-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)Br)I)OCCO |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)Br)I)OCCO |
Origin of Product |
United States |
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